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Introduction
Diacetyldihydromorphine, also known as dihydroheroin or Paralaudin, is a potent semi-

synthetic opioid analgesic. First synthesized in Germany in 1928, it is a derivative of morphine,

specifically the diacetylated ester of dihydromorphine.[1][2] This document provides a

comprehensive technical overview of the chemical structure, stereochemistry, and relevant

physicochemical properties of Diacetyldihydromorphine. It also outlines generalized

experimental protocols for its synthesis and analysis, and discusses its interaction with opioid

receptors.

Chemical Structure and Stereochemistry
The chemical structure of Diacetyldihydromorphine is based on the morphinan skeleton, a

complex pentacyclic ring system. The systematic IUPAC name for Diacetyldihydromorphine
is (5α,6α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyl diacetate.[1]

Key stereochemical features of the molecule include:

The C5, C6, C9, C13, and C14 atoms are chiral centers.

The fusion of the B and C rings is cis, while the fusion of the C and D rings is also cis.

The acetyl groups are located at the C3 and C6 positions.
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The methyl group is attached to the nitrogen atom at position 17.

The hydrogenation of the 7,8-double bond of the morphine scaffold to a single bond in

dihydromorphine, and subsequently in Diacetyldihydromorphine, results in a different spatial

arrangement of the C-ring compared to morphine and heroin.

Visualization of Chemical Structure
Caption: 2D Chemical Structure of Diacetyldihydromorphine.

Physicochemical Properties
A summary of the key physicochemical properties of Diacetyldihydromorphine is presented in

the table below.

Property Value Reference

IUPAC Name

(5α,6α)-7,8-dihydro-4,5-epoxy-

17-methylmorphinan-3,6-diyl

diacetate

[1]

Other Names
Dihydroheroin, Paralaudin,

Acetylmorphinol
[1][3]

Molecular Formula C₂₁H₂₅NO₅ [1][3]

Molecular Weight 371.43 g/mol [1][3]

Appearance Needles

Melting Point 165-167 °C

Solubility

Slightly soluble in water;

soluble in chloroform, alcohol,

ether

Experimental Protocols
Synthesis of Diacetyldihydromorphine
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The synthesis of Diacetyldihydromorphine is typically achieved through the acetylation of

dihydromorphine. While a detailed, step-by-step protocol from the primary literature by Small

and Mallonee (1947) is not readily available in the public domain, the general procedure

involves the following steps:

Starting Material: Dihydromorphine, which can be synthesized from morphine via catalytic

hydrogenation.

Acetylation: Dihydromorphine is treated with an acetylating agent, such as acetic anhydride

or acetyl chloride. This reaction typically occurs in the presence of a base or a catalyst to

facilitate the esterification of the hydroxyl groups at the C3 and C6 positions.

Purification: The crude product is then purified to remove unreacted starting materials,

reagents, and byproducts. Purification techniques may include recrystallization, column

chromatography, or a combination of methods to yield pure Diacetyldihydromorphine.

A generalized workflow for the synthesis is depicted below.
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Caption: Generalized synthesis workflow for Diacetyldihydromorphine.

Opioid Receptor Binding Assay
To determine the binding affinity of Diacetyldihydromorphine to opioid receptors, a

competitive radioligand binding assay is commonly employed. A generalized protocol is as

follows:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., mu,

delta, or kappa) are prepared from cell cultures or animal brain tissue.

Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g.,

[³H]DAMGO for the mu-opioid receptor) is used.
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Competition: The cell membranes are incubated with a fixed concentration of the radioligand

and varying concentrations of the unlabeled test compound (Diacetyldihydromorphine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the

Cheng-Prusoff equation.

The logical relationship of a competitive binding assay is illustrated below.
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Caption: Logical diagram of a competitive receptor binding assay.

Receptor Binding Profile
Diacetyldihydromorphine and its active metabolite, dihydromorphine, are known to be highly

selective agonists for the mu (µ)-opioid receptor. While specific Ki values for

Diacetyldihydromorphine are not widely reported in publicly available literature, its

pharmacological effects are primarily mediated through this receptor subtype. The binding

affinity of related opioids for the human mu-opioid receptor is provided for context in the table

below.

Compound Ki (nM) at Human Mu-Opioid Receptor

Buprenorphine 0.90 ± 0.1

Hydromorphone 0.365

Morphine 1.14

Oxycodone 25.9

Hydrocodone 19.8

Data sourced from various studies and may not be directly comparable due to different

experimental conditions.

Signaling Pathway
Upon binding to the mu-opioid receptor, which is a G-protein coupled receptor (GPCR),

Diacetyldihydromorphine initiates a downstream signaling cascade. The primary mechanism

involves the activation of inhibitory G-proteins (Gi/o).

Receptor Activation: Agonist binding induces a conformational change in the receptor.

G-protein Coupling: The activated receptor couples to a heterotrimeric Gi/o protein,

promoting the exchange of GDP for GTP on the α subunit.

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.
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Downstream Effects:

The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.

The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled

inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated

calcium channels.

This signaling cascade ultimately results in a reduction in neuronal excitability and

neurotransmitter release, leading to the analgesic and other physiological effects of the opioid.
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Caption: Simplified signaling pathway of Diacetyldihydromorphine.

Conclusion
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Diacetyldihydromorphine is a potent mu-opioid receptor agonist with a well-defined chemical

structure and stereochemistry. Its synthesis is achieved through the acetylation of

dihydromorphine. While detailed quantitative data on its receptor binding affinities are limited in

the public domain, its pharmacological profile is consistent with that of a selective mu-opioid

agonist. The experimental protocols and signaling pathway information provided in this guide

offer a foundational understanding for researchers and professionals in the field of opioid drug

development. Further research is warranted to fully elucidate its quantitative receptor binding

characteristics and to develop detailed, validated analytical methods for its quantification in

various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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